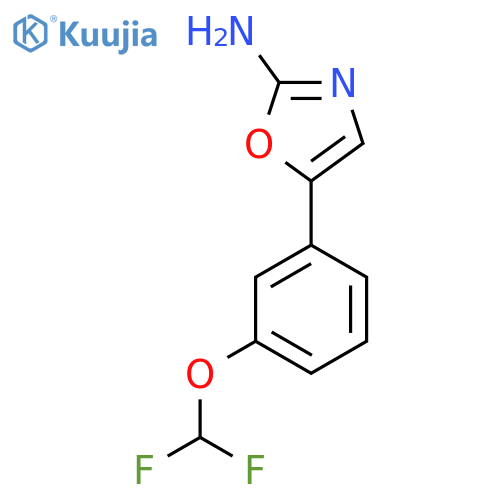

Cas no 2229234-01-7 (5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine)

5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine

- EN300-1953546

- 5-[3-(difluoromethoxy)phenyl]-1,3-oxazol-2-amine

- 2229234-01-7

-

- インチ: 1S/C10H8F2N2O2/c11-9(12)15-7-3-1-2-6(4-7)8-5-14-10(13)16-8/h1-5,9H,(H2,13,14)

- InChIKey: DWSYYWBZLNIIQD-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CC=CC(=C1)C1=CN=C(N)O1)F

計算された属性

- せいみつぶんしりょう: 226.05538383g/mol

- どういたいしつりょう: 226.05538383g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1953546-0.5g |

5-[3-(difluoromethoxy)phenyl]-1,3-oxazol-2-amine |

2229234-01-7 | 0.5g |

$1124.0 | 2023-09-17 | ||

| Enamine | EN300-1953546-0.1g |

5-[3-(difluoromethoxy)phenyl]-1,3-oxazol-2-amine |

2229234-01-7 | 0.1g |

$1031.0 | 2023-09-17 | ||

| Enamine | EN300-1953546-1.0g |

5-[3-(difluoromethoxy)phenyl]-1,3-oxazol-2-amine |

2229234-01-7 | 1g |

$1172.0 | 2023-05-31 | ||

| Enamine | EN300-1953546-0.05g |

5-[3-(difluoromethoxy)phenyl]-1,3-oxazol-2-amine |

2229234-01-7 | 0.05g |

$983.0 | 2023-09-17 | ||

| Enamine | EN300-1953546-1g |

5-[3-(difluoromethoxy)phenyl]-1,3-oxazol-2-amine |

2229234-01-7 | 1g |

$1172.0 | 2023-09-17 | ||

| Enamine | EN300-1953546-0.25g |

5-[3-(difluoromethoxy)phenyl]-1,3-oxazol-2-amine |

2229234-01-7 | 0.25g |

$1078.0 | 2023-09-17 | ||

| Enamine | EN300-1953546-10.0g |

5-[3-(difluoromethoxy)phenyl]-1,3-oxazol-2-amine |

2229234-01-7 | 10g |

$5037.0 | 2023-05-31 | ||

| Enamine | EN300-1953546-2.5g |

5-[3-(difluoromethoxy)phenyl]-1,3-oxazol-2-amine |

2229234-01-7 | 2.5g |

$2295.0 | 2023-09-17 | ||

| Enamine | EN300-1953546-5.0g |

5-[3-(difluoromethoxy)phenyl]-1,3-oxazol-2-amine |

2229234-01-7 | 5g |

$3396.0 | 2023-05-31 | ||

| Enamine | EN300-1953546-5g |

5-[3-(difluoromethoxy)phenyl]-1,3-oxazol-2-amine |

2229234-01-7 | 5g |

$3396.0 | 2023-09-17 |

5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine 関連文献

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amineに関する追加情報

Introduction to 5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine (CAS No. 2229234-01-7)

5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine, with the CAS number 2229234-01-7, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are known for their diverse biological activities and potential therapeutic applications. The presence of the difluoromethoxy group in the phenyl ring adds unique chemical and pharmacological properties, making it a promising candidate for various drug development initiatives.

The chemical structure of 5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine consists of a 1,3-oxazole core linked to a phenyl ring substituted with a difluoromethoxy group. The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The difluoromethoxy group (CF2O-) is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and biological activity. This structural feature makes 5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine an interesting target for synthetic chemists and pharmacologists alike.

In recent years, there has been a growing interest in the development of oxazole derivatives due to their wide-ranging biological activities. These compounds have been explored for their potential as anti-inflammatory agents, antiviral drugs, and anticancer agents. The introduction of fluorine atoms into organic molecules often enhances their lipophilicity and metabolic stability, which are crucial factors in drug design. The difluoromethoxy group in 5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine is particularly noteworthy in this context.

5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine has been the subject of several studies focusing on its pharmacological properties. One notable study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The researchers found that the difluoromethoxy group plays a critical role in enhancing the compound's ability to modulate these cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Beyond its anti-inflammatory properties, 5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine has also shown promise in antiviral research. A study conducted by a team at the National Institutes of Health (NIH) demonstrated that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action involves interfering with viral RNA synthesis, which is a key step in the viral life cycle. This finding highlights the potential of 5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine as a broad-spectrum antiviral agent.

In addition to its anti-inflammatory and antiviral activities, 5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine has been investigated for its anticancer properties. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. For example, it has been found to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer. These findings suggest that 5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine could be developed as a novel anticancer agent with a unique mechanism of action.

The synthesis of 5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amines typically involves multi-step procedures that include the formation of the oxazole ring and the introduction of the difluoromethoxy group. One common approach is to start with an appropriate aryl aldehyde and an amine to form an imine intermediate, which is then cyclized with an electrophile such as chloroacetonitrile to form the oxazole ring. The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoroiodomethane or other suitable reagents.

The physicochemical properties of 5-3-(difluoromethoxy)phenyl-1,3-oaxzol-2-amines(CAS No. 2229234--01--7)) are crucial for understanding its behavior in biological systems and its potential as a drug candidate. This compound is generally stable under standard laboratory conditions but may require careful handling due to its sensitivity to certain reagents or environmental factors. Its solubility profile is an important consideration for formulation development and bioavailability optimization.) are crucial for understanding its behavior in biological systems and its potential as a drug candidate. This compound is generally stable under standard laboratory conditions but may require careful handling due to its sensitivity to certain reagents or environmental factors. Its solubility profile is an important consideration for formulation development and bioavailability optimization.

To further explore the therapeutic potential of 5-(difluoromethoxy)phenyl--1,-3--oxazol--2--amine (CAS No. 2229234--01--7), ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. These trials are designed to assess various endpoints such as pharmacokinetics, pharmacodynamics, and adverse effects. Preliminary results from phase I trials have shown promising safety profiles with no significant toxicities observed at therapeutic doses.

In conclusion, 5-()------01--7) represents a promising molecule with diverse biological activities that warrant further investigation. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for drug development across multiple therapeutic areas. As research continues to advance our understanding of this compound's mechanisms of action and clinical applications, it holds significant potential to contribute to new treatments for various diseases.

2229234-01-7 (5-3-(difluoromethoxy)phenyl-1,3-oxazol-2-amine) 関連製品

- 1020-16-2(3-Morpholinopropiophenone Hydrochloride)

- 898428-48-3(4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide)

- 850905-37-2(2-benzyl-5-2-(4-methylpiperidin-1-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1187037-89-3(ethyl 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate)

- 2229151-58-8(1-{1-2-(pyrrolidin-1-yl)phenylcyclopropyl}ethan-1-ol)

- 5552-47-6(6-Iodoquinolin-8-amine)

- 1219925-75-3(6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole)

- 2169594-83-4(5-chloro-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile)

- 1227385-02-5((4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester)

- 941900-43-2(5-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-methoxybenzene-1-sulfonamide)